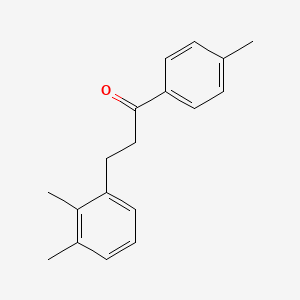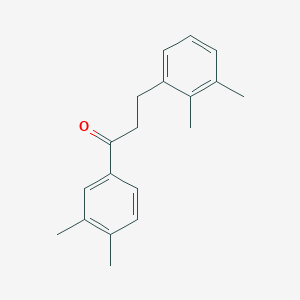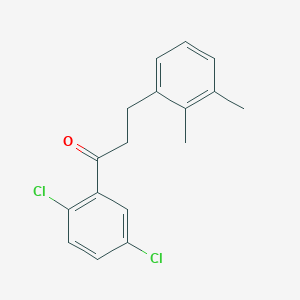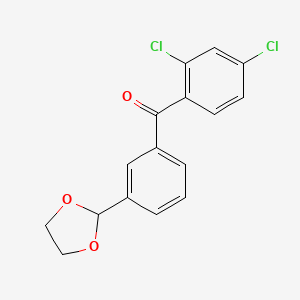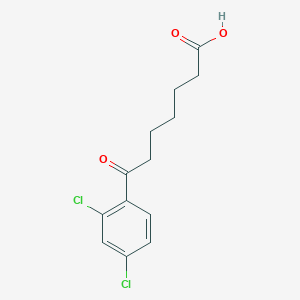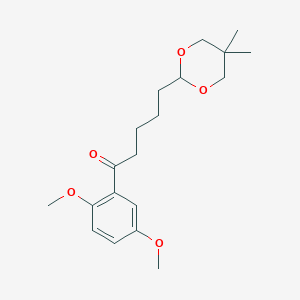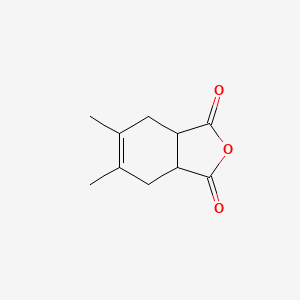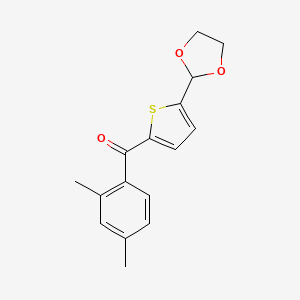
2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
Vue d'ensemble
Description
2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (DMBT) is a thiophene derivative that has been studied for its various applications in scientific research and laboratory experiments. This compound has been found to be useful due to its unique properties, such as its ability to act as a reducing agent and its ability to form a stable complex with certain metals. DMBT is a versatile compound that has been used in a variety of applications, including organic synthesis, electrochemical studies, and as a reagent for the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Thiophene derivatives, including those similar to 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, are involved in various synthesis processes. For instance, dimetallations of thiophenes have been studied to approach trisubstituted heterocycles, highlighting the versatility of thiophene derivatives in synthesizing complex organic structures (Carpenter & Chadwick, 1985).
- The synthesis of novel c-hetero-fused thiophene derivatives has been reported, showcasing the potential of thiophene compounds in the creation of new chemical entities with unique properties (Rangnekar & Mavlankar, 1991).
Applications in Material Science
- Thiophene derivatives are utilized in the development of materials for optoelectronic applications, such as solar cells and organic light-emitting transistors. A study on polymeric thiophenes demonstrates their broad use in these fields, emphasizing the importance of thiophene-based compounds in advanced material science (Nagaraju et al., 2018).
- The development of organic sensitizers for solar cell applications, incorporating thiophene units, has been explored. These sensitizers show high efficiency in photon conversion, indicating the significant role of thiophene derivatives in renewable energy technologies (Kim et al., 2006).
Biomedical Research
- Thiophene compounds have shown a range of biological activities, such as antimicrobial properties. The synthesis and bioassay of thiophene derivatives combining benzimidazole or triazole moieties reveal their potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Photophysical Studies
- The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential in optoelectronic devices. Such studies highlight the significance of thiophene derivatives in the development of sensors and photonic devices (Naik et al., 2019).
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-3-4-12(11(2)9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZLAZVFWHVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




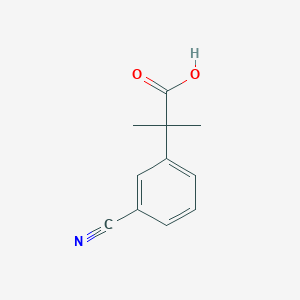
![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)

